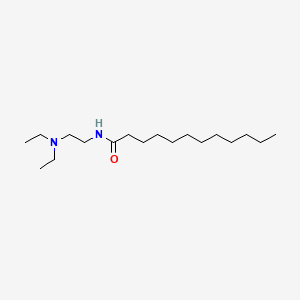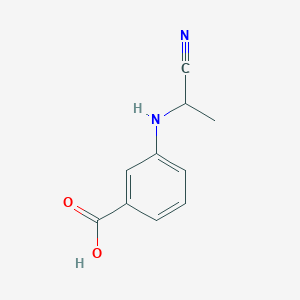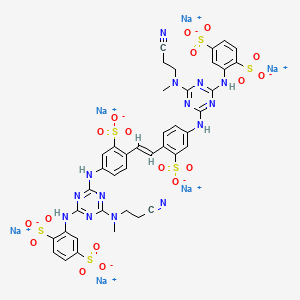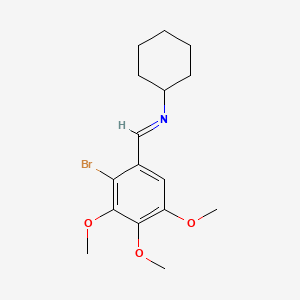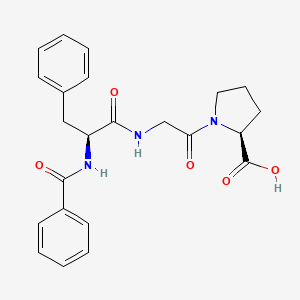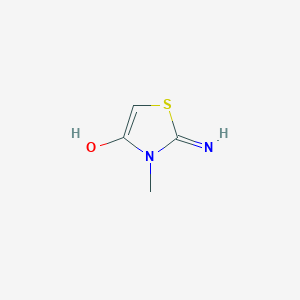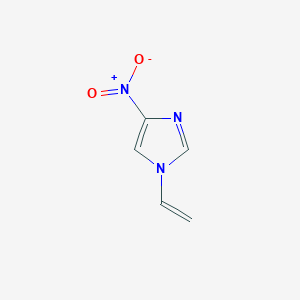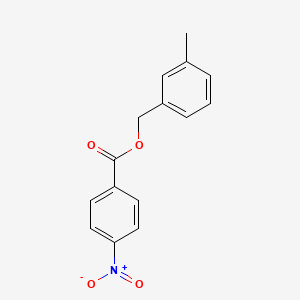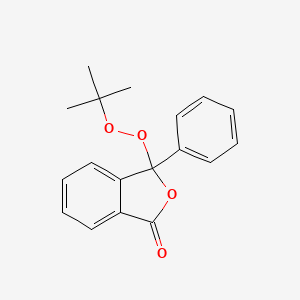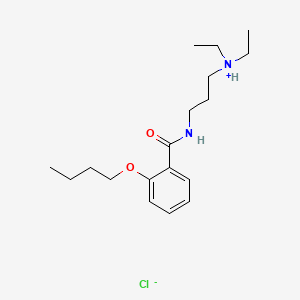
o-Butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride is a chemical compound with the molecular formula C18H31ClN2O2. It is also known by its synonym, o-butoxy-N-(3-(diethylamino)propyl)benzamide hydrochloride
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-butoxybenzoyl)amino]propyl-diethyl-azanium chloride typically involves the reaction of 2-butoxybenzoic acid with 3-(diethylamino)propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and stringent quality control measures to ensure consistency and purity of the final product .
化学反応の分析
Types of Reactions
3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
科学的研究の応用
3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-[(2-butoxybenzoyl)amino]propyl-diethyl-azanium chloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-(3-(Diethylamino)propyl)-2-butoxybenzamide: Similar structure but lacks the chloride ion.
2-Butoxy-N-(3-(diethylamino)propyl)benzamide: Another closely related compound with slight structural variations.
Uniqueness
3-[(2-Butoxybenzoyl)amino]propyl-diethyl-azanium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
CAS番号 |
78109-81-6 |
|---|---|
分子式 |
C18H31ClN2O2 |
分子量 |
342.9 g/mol |
IUPAC名 |
3-[(2-butoxybenzoyl)amino]propyl-diethylazanium;chloride |
InChI |
InChI=1S/C18H30N2O2.ClH/c1-4-7-15-22-17-12-9-8-11-16(17)18(21)19-13-10-14-20(5-2)6-3;/h8-9,11-12H,4-7,10,13-15H2,1-3H3,(H,19,21);1H |
InChIキー |
WYCWAIKAFWQRCU-UHFFFAOYSA-N |
正規SMILES |
CCCCOC1=CC=CC=C1C(=O)NCCC[NH+](CC)CC.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Anthracenesulfonic acid, 1-amino-4-[(2,4-dimethylphenyl)amino]-9,10-dihydro-9,10-dioxo-, monosodium salt](/img/structure/B13799162.png)
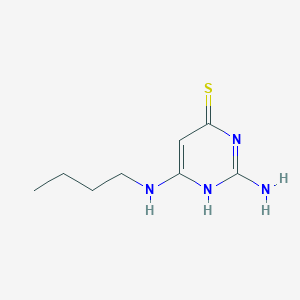
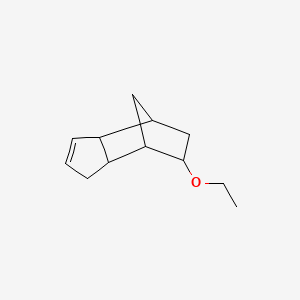
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B13799175.png)
